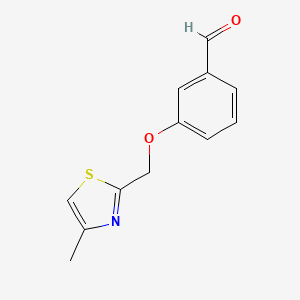

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

Description

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

3-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde |

InChI |

InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-4-2-3-10(5-11)6-14/h2-6,8H,7H2,1H3 |

InChI Key |

HAPJCVWUKOPQJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)COC2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Method Example: Acid-Catalyzed Cyclization (Patent CN101560195B)

- Reactants: 3-acetylpropanol and thiourea in a molar ratio of 1:1 to 1:2.

- Conditions: Acidic solvent, temperature 78–100°C, reaction time 3–8 hours.

- Workup: pH adjustment to alkaline (8.5–10.5), ether extraction, acid dissolution, cooling to -10 to -20°C.

- Diazotization: Dropwise addition of sodium nitrite solution, stirring 30 min at low temperature.

- Reduction: Addition of sodium hypophosphite solution, reaction 3–5 hours in ice bath.

- Isolation: pH adjustment to alkaline (8.0–11.0), dichloromethane extraction, removal of solvent, vacuum distillation at 395–400 Pa, collecting fraction at 120–127°C.

- Yield: Up to 73%.

This method provides a mild, cost-effective route to 4-methyl-5-(2-hydroxyethyl)thiazole, a key intermediate for further functionalization.

Formation of the Methoxy Linkage to Benzaldehyde

The methoxy linkage between the thiazole and benzaldehyde is commonly introduced via nucleophilic substitution or Williamson ether synthesis using thiazole-derived alcohols and benzaldehyde derivatives.

Example: Alkylation of Thiazole Alcohol with Benzyl Halides

- Precursor: Thiazole-derived alcohol (e.g., 4-methylthiazol-2-ylmethanol).

- Electrophile: 3-hydroxybenzaldehyde or its halogenated derivative.

- Base: Potassium carbonate or triethylamine.

- Solvent: Polar aprotic solvents such as DMF or dichloromethane.

- Conditions: Room temperature to mild heating, reaction time varies from 1 to several hours.

- Outcome: Formation of 3-((4-methylthiazol-2-yl)methoxy)benzaldehyde via ether bond formation.

This approach is supported by analogous syntheses of thiazole ethers where propargyl or benzyl bromides react with thiazole alcohols under basic conditions.

Alternative Synthetic Routes Using Click Chemistry and Functional Group Transformations

Recent research demonstrates the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) to functionalize thiazole derivatives, which can be adapted for benzaldehyde substitution.

- Starting Material: Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate.

- Reaction: Copper(I)-catalyzed cycloaddition with substituted phenyl azides.

- Solvent: DMF with sodium ascorbate and copper sulfate pentahydrate.

- Conditions: Room temperature, overnight stirring.

- Workup: Dilution with water, precipitation, filtration, and drying.

- Result: Formation of triazole-linked thiazole-benzaldehyde derivatives, which can be further modified to yield methoxy linkages.

Though this method is more complex, it offers versatility for structural diversification.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction Efficiency: Ultrasound irradiation significantly reduces reaction time and improves yields in alkylation steps compared to conventional stirring.

- Solvent Effects: Water as a solvent in alkylation reactions offers greener alternatives with good yields, especially when combined with bases like potassium carbonate or triethylamine.

- Purification: Vacuum distillation and recrystallization are effective for isolating pure thiazole intermediates and final products.

- Functional Group Stability: The aldehyde group remains stable under mild basic and neutral conditions, but care must be taken to avoid strong acidic or reducing environments during ether formation.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-((4-Methylthiazol-2-yl)methoxy)benzoic acid.

Reduction: 3-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol.

Substitution: Various halogenated derivatives of the thiazole ring.

Scientific Research Applications

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can be compared to related benzaldehyde derivatives with heterocyclic or aryl substituents. Key compounds for comparison include:

4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde

- Structural Differences : Replaces the 4-methylthiazole with a 2-phenylthiazole group.

- Synthesis: Synthesized via microwave-assisted Knoevenagel condensation using ionic liquids (e.g., DIPEAc), achieving high efficiency and reduced environmental impact .

4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde

- Structural Differences : Features a benzimidazole ring instead of thiazole, with an additional methoxy group on the benzaldehyde core.

- Synthesis: Prepared via condensation of 2-aminobenzenethiol with substituted aldehydes in DMSO/Na₂S₂O₅, followed by crystallization .

- Properties : The benzimidazole moiety enables hydrogen bonding and π-π stacking, which may improve solubility and target affinity.

- Applications: Benzimidazole derivatives are known for antiviral and anticancer activities .

2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole

- Structural Differences : Replaces the methoxybenzaldehyde group with a benzothiazole linked to a hydroxyphenyl ring.

- Synthesis: Synthesized from 2-aminobenzenethiol and 4-hydroxy-3-methoxybenzaldehyde in DMSO under reflux .

- Benzothiazoles are noted for antitumor and antimicrobial activities .

3-[(4-Bromophenyl)methoxy]benzaldehyde

- Structural Differences : Substitutes the thiazole ring with a 4-bromophenyl group.

- Synthesis : Likely synthesized via Williamson etherification, similar to brominated benzaldehyde derivatives .

- Properties : The bromine atom introduces electron-withdrawing effects, which may stabilize the compound against oxidation. Brominated aromatics are common in agrochemicals .

Data Table: Key Comparative Features

Research Findings and Implications

- Synthetic Efficiency : Ionic liquids and microwave-assisted methods (e.g., for 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) offer faster reaction times and higher yields compared to traditional solvents like DMSO .

- Bioactivity Trends : Thiazole and benzothiazole derivatives exhibit stronger antimicrobial and anticancer activities than benzaldehyde analogs with simple aryl groups .

- Solubility and Stability : Electron-donating groups (e.g., methyl in 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde) improve lipophilicity, whereas hydroxyl or methoxy groups enhance solubility .

Biological Activity

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by data tables and case studies.

Chemical Structure

The chemical structure of 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can be represented as follows:

This structure features a methoxy group and a thiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis |

| Compound 2 | HCT-15 (colon carcinoma) | < 5 | Inhibition of Bcl-2 protein |

| 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde | MDA-MB-231 (breast cancer) | TBD | TBD |

Case Study : A study published in MDPI demonstrated that thiazole derivatives exhibited significant growth inhibition in various cancer cell lines, suggesting that the presence of the thiazole moiety is crucial for enhancing anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have been reported to possess antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 32 | Bactericidal |

| Compound B | Cryptococcus neoformans | 16 | Fungicidal |

| 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde | TBD | TBD | TBD |

Research Findings : In vitro studies have shown that some thiazole derivatives effectively inhibit the growth of multi-drug resistant strains of bacteria. For example, a derivative with a similar structure demonstrated significant activity against Staphylococcus aureus, indicating the potential for clinical applications in treating infections .

The biological activity of 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is believed to stem from its ability to interact with specific molecular targets within cells. The thiazole ring may facilitate binding to proteins involved in cell proliferation and apoptosis.

Molecular Interactions

Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acid residues in target proteins, enhancing its efficacy as an anticancer or antimicrobial agent.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.